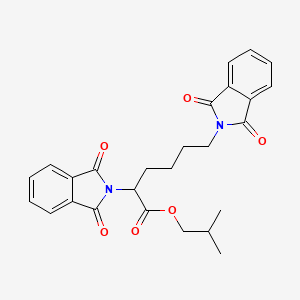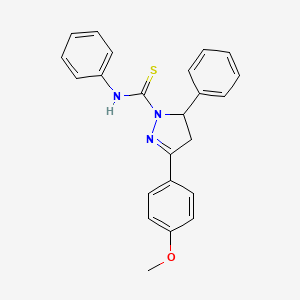![molecular formula C20H23N3O2 B4008203 2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)
2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound under investigation is part of the tetrahydroisoquinoline (THI) family, which is known for its wide range of biological and chemical properties. Tetrahydroisoquinolines are heterocyclic compounds containing a benzene ring fused to a cyclohexane ring that also contains a nitrogen atom, making them a significant focus of synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of related THI compounds involves the use of nitrophenyl groups and various catalytic and reactant conditions to obtain the desired chemical structures. For instance, Markaryan et al. (2000) described the synthesis of isoquinoline derivatives with antiarrhythmic properties using o-, m-, p-nitrobenzoic acids, achieving yields of 70-88% (É. A. Markaryan et al., 2000). Similarly, Liu et al. (2006) reported a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using an N-sulfonyl Pictet–Spengler reaction (Jian Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of THI compounds has been extensively studied using X-ray diffraction and NMR spectroscopy. Bohórquez et al. (2013) synthesized two nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4- tetrahydroquinoline and performed structural characterization using X-ray diffraction, confirming the stereochemistry of the tetrahydroquinoline ring (A. R. Bohórquez et al., 2013).
Chemical Reactions and Properties
Chemical reactions of THI compounds involve various functionalizations and transformations, leading to a range of derivatives with diverse properties. For example, the reductive cyclization of nitro-substituted isoquinolines has been used to obtain different structural motifs, providing insights into the chemical versatility of these compounds (K. Sakane et al., 1974).
Scientific Research Applications
Selective Functionalization of sp(3) C-H Bonds
A study by Shu et al. (2009) demonstrated the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, offering a method for direct diacetoxylation of alpha and beta sp(3) C-H adjacent to nitrogen atoms in piperidine derivatives. This approach yields various cis-2,3-diacetoxylated piperidines and alpha-C-H functionalized products in tetrahydroisoquinoline derivatives, underscoring the compound's utility in complex organic synthesis processes (Shu et al., 2009).
N-Sulfonyl Pictet–Spengler Reaction
The preparation of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] via an N-sulfonyl Pictet–Spengler reaction was reported by Liu et al. (2006). This synthesis approach utilized N-(2-nitrophenyl)sulfonyl as both an activating and protecting group, highlighting a high-yielding synthesis pathway for structurally complex isoquinoline and piperidine fused systems (Liu et al., 2006).
Synthesis of Pyrroloquinolines
Roberts et al. (1997) conducted a study on the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which included steps for nitration and reduction forming 1,2,3,4-tetrahydroquinolines. This research not only showcases the synthetic versatility of nitro-substituted isoquinolines but also their potential application in the synthesis of complex natural products and novel organic compounds (Roberts et al., 1997).
Antiarrhythmic Properties
Research by Markaryan et al. (2000) on isoquinoline derivatives, specifically 1-Nitrophenyl-6,7-dimethoxy-4- spirocyclopentane-1,2,3,4-tetrahydroisoquinolines, explored their synthesis and antiarrhythmic properties. This work indicates the potential medical applications of nitro-substituted isoquinoline compounds in cardiovascular health (Markaryan et al., 2000).
EPR Oximetry in Viable Systems
A study by Shen et al. (2002) on the development of isoindoline nitroxides for electron paramagnetic resonance (EPR) oximetry in viable systems illustrated the use of nitroxide compounds in biophysical applications. This research shows the utility of nitro-substituted compounds in studying intracellular oxygen, pH levels, and cellular metabolism, which are crucial for various medical and biological research applications (Shen et al., 2002).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
properties
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)19-9-8-18(21-11-4-1-5-12-21)14-20(19)22-13-10-16-6-2-3-7-17(16)15-22/h2-3,6-9,14H,1,4-5,10-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQNPYFKJXWKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)


![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)
